N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide
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Overview
Description
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O5S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to the benzene ring.
Mechanism of Action
Target of Action
N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .
Mode of Action
The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the conversion of carbon dioxide to bicarbonate and protons . The inhibition of CA IX can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells . Normally, CA IX contributes to the acidic extracellular environment and alkaline intracellular pH typical of many tumor cells. This pH gradient is crucial for tumor cell survival and proliferation . By inhibiting CA IX, this compound disrupts this pH regulation, potentially leading to the death of tumor cells .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . This is due to the disruption of the pH regulation in the tumor cells, which is crucial for their survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-4-hydroxybenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma and certain types of cancer
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-hydroxybenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-hydroxy-3-nitrobenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.
N-ethyl-3-nitrobenzenesulfonamide: Lacks the hydroxyl group, which can influence its hydrogen bonding and reactivity
Uniqueness
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a precursor for further chemical modifications, while the hydroxyl and sulfonamide groups contribute to its biological activity .
Properties
IUPAC Name |
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRLBVAKNCFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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